molecular formula C23H28N2O B11510125 1-Phenethylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol

1-Phenethylamino-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol

Cat. No.: B11510125
M. Wt: 348.5 g/mol
InChI Key: AQNRERQKCDUYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Phenylethyl)amino]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-phenylethyl)amino]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized from phenylhydrazine and cyclohexanone through a Fischer indole synthesis.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Formation of the Propanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Phenylethyl)amino]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-[(2-Phenylethyl)amino]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-phenylethyl)amino]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with similar structural features.

    1H-Carbazole, 2,3,4,9-tetrahydro-: Another carbazole derivative with potential biological activities.

Uniqueness

1-[(2-Phenylethyl)amino]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

1-(2-phenylethylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C23H28N2O/c26-19(16-24-15-14-18-8-2-1-3-9-18)17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-4,6,8-10,12,19,24,26H,5,7,11,13-17H2

InChI Key

AQNRERQKCDUYAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(CNCCC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.